molecular formula C17H13BrN2O2S B305470 1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No. B305470
M. Wt: 389.3 g/mol
InChI Key: YXWPEHMWXISUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone, also known as BMOE, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BMOE is a member of the oxadiazole family of compounds, which have been extensively studied for their diverse pharmacological and biological activities. In

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone involves its ability to react with cysteine residues in proteins. 1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone contains a bromophenyl group that can form a covalent bond with the thiol group of cysteine residues. This reaction can lead to the formation of a disulfide bond or a thioether linkage, depending on the conditions of the reaction. The modification of cysteine residues can alter the structure and function of proteins, leading to changes in biological activity.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been shown to have a number of biochemical and physiological effects in scientific research. It has been used to study the role of cysteine residues in protein-protein interactions, enzyme activity, and redox signaling. 1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for controlling cell growth and preventing the development of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is its ability to selectively modify cysteine residues in proteins. This can be useful for studying the role of cysteine residues in various biological processes. However, one of the limitations of 1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is its potential toxicity, which can limit its use in certain experiments. Additionally, the covalent modification of cysteine residues can alter the structure and function of proteins, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on 1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone. One area of interest is the development of new methods for selectively modifying cysteine residues in proteins. This could involve the synthesis of new compounds that are more specific or less toxic than 1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone. Another area of interest is the use of 1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone in the development of new therapies for cancer and other diseases. 1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been shown to induce apoptosis in cancer cells, which could be useful for developing new treatments for cancer. Finally, further research is needed to understand the mechanism of action of 1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone and its effects on biological systems.

Synthesis Methods

1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with 3-methylphenylhydrazine to form 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde. This intermediate then undergoes a reaction with thiosemicarbazide to form 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde thiosemicarbazone. Finally, the thiosemicarbazone is reacted with ethyl bromoacetate to form 1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone.

Scientific Research Applications

1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to selectively modify cysteine residues in proteins. 1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a thiol-reactive compound that can form covalent bonds with cysteine residues, which are important for protein structure and function. This property has been used to study the role of cysteine residues in various biological processes, including protein-protein interactions, enzyme activity, and redox signaling.

properties

Product Name

1-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C17H13BrN2O2S/c1-11-3-2-4-13(9-11)16-19-20-17(22-16)23-10-15(21)12-5-7-14(18)8-6-12/h2-9H,10H2,1H3

InChI Key

YXWPEHMWXISUGH-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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